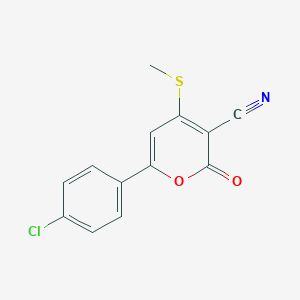![molecular formula C12H12N4S B246188 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that leads to various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells, leading to its anti-inflammatory and anti-cancer effects. Additionally, this compound has been shown to interact with specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are diverse and depend on the specific research application. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and modulate various signaling pathways in cells. Additionally, this compound has been shown to interact with specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments are its potential as an anti-inflammatory and anti-cancer agent, as well as its potential use in the treatment of neurological disorders. However, the limitations of using this compound include its limited solubility in water and the need for specific analytical techniques to confirm its purity.
Orientations Futures
For research on 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, research on the toxicity and safety of this compound is necessary before it can be used in clinical applications.
Méthodes De Synthèse
The synthesis of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-methylphenylhydrazine with 2-cyano-3-(2-methylthio-1,3,4-thiadiazol-5-yl)acrylic acid to form the corresponding hydrazone. The hydrazone is then reacted with 1,2,4-triazole-3-thiol in the presence of a base to yield the final product. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied for its potential in various scientific research applications. One of the primary areas of interest is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is the potential use of this compound as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C12H12N4S |
|---|---|
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H12N4S/c1-8-3-5-10(6-4-8)11-7-17-12-14-13-9(2)16(12)15-11/h3-6H,7H2,1-2H3 |
Clé InChI |
YXAUXEVLMGLVLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)




![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)


![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)
